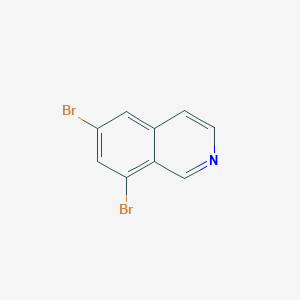
6,8-Dibromoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromoisoquinoline is a brominated derivative of isoquinoline, characterized by the presence of bromine atoms at the 6th and 8th positions of the isoquinoline ring
Synthetic Routes and Reaction Conditions:
Bromination of Isoquinoline: The most common method involves the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an inert solvent like chloroform or carbon tetrachloride under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial synthesis often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems allows for the efficient scaling up of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced isoquinoline derivatives.
Substitution: The bromine atoms in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of a wide range of substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Chemistry:
Synthesis of Complex Molecules: this compound serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used in the development of novel catalysts for various organic transformations.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Biochemical Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.
Industry:
Material Science: this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6,8-Dibromoisoquinoline exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atoms enhance the compound’s reactivity, allowing it to undergo selective transformations. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are influenced by its brominated structure, which can modulate its binding affinity and activity.
Comparison with Similar Compounds
5,8-Dibromoisoquinoline: Similar in structure but with bromine atoms at the 5th and 8th positions.
6,7-Dibromoisoquinoline: Bromine atoms at the 6th and 7th positions.
Isoquinoline: The parent compound without bromine substitution.
Uniqueness: 6,8-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and properties compared to other brominated isoquinolines
Properties
Molecular Formula |
C9H5Br2N |
|---|---|
Molecular Weight |
286.95 g/mol |
IUPAC Name |
6,8-dibromoisoquinoline |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H |
InChI Key |
ZSOMKSDGQLCPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















